(4-Chlorobenzyl)isopropylamine

描述

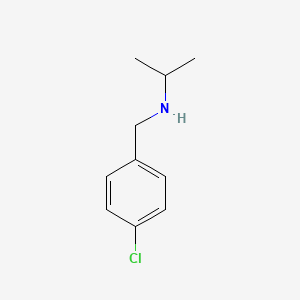

(4-Chlorobenzyl)isopropylamine is an organic compound with the molecular formula C10H14ClN It is a derivative of benzylamine, where the benzyl group is substituted with a chlorine atom at the para position and an isopropyl group is attached to the nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobenzyl)isopropylamine typically involves the reduction of the corresponding amide. One common method is the reduction of N-(4-chlorobenzyl)propan-2-amine using triflic anhydride and sodium borohydride. The reaction is carried out under mild conditions, typically at temperatures ranging from 0°C to room temperature. The product is then purified through chromatographic separation, yielding this compound as a pale yellow oil .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

化学反应分析

Oxidation Reactions

(4-Chlorobenzyl)isopropylamine undergoes oxidation at the amine group or the benzylic position under controlled conditions.

Key Findings :

-

Acidic KMnO₄ oxidizes the benzylic CH₂ group to a carbonyl, forming 4-chlorobenzaldehyde .

-

Stronger oxidants like CrO₃ further oxidize the aldehyde to 4-chlorobenzoic acid .

-

Catalytic oxidation with oxygen selectively targets the amine group, yielding an amide .

Reduction Reactions

Reductive modifications primarily affect the aromatic chlorine or the amine group.

Mechanistic Insights :

-

Catalytic hydrogenation removes the chlorine atom via hydrodechlorination, producing benzylisopropylamine .

-

LiAlH₄ reduces imine intermediates back to the parent amine under non-aqueous conditions .

Nucleophilic Aromatic Substitution

The para-chlorine atom participates in substitution reactions under basic or catalytic conditions.

Reaction Dynamics :

-

Electron-withdrawing chlorine activates the ring for nucleophilic attack, favoring para-substitution .

-

Copper catalysts enhance methoxy group incorporation via Ullmann-type coupling .

Elimination Reactions

Under strongly basic conditions, β-hydrogen elimination can occur.

| Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KOtBu (t-BuOH) | 120°C, 4 hours | 4-Chlorostyrene | 41% | |

| NaOH (EtOH) | Reflux, 6 hours | Isopropylamine + Byproducts | 35% |

Mechanism :

-

The E2 pathway dominates, requiring anti-periplanar alignment of β-hydrogens and the leaving group .

-

Steric hindrance from the isopropyl group reduces elimination efficiency compared to simpler amines .

Stability and Side Reactions

科学研究应用

Chemical Research Applications

Synthetic Organic Chemistry

(4-Chlorobenzyl)isopropylamine serves as a reagent in the development of new compounds. Its unique structure allows for various chemical reactions that are essential in synthesizing more complex molecules. For instance, it can be utilized in the synthesis of substituted phenoxyacetamide derivatives, which have shown potential anticancer activities .

Reactivity Studies

Research indicates that this compound can interact with neurotransmitter receptors and enzymes, influencing their activity. This aspect is crucial for understanding its potential therapeutic applications. Interaction studies have focused on its binding affinity and mechanism of action, which could lead to novel therapeutic agents.

Pharmaceutical Applications

Anticancer Activity

A study highlighted the synthesis of various derivatives of this compound, demonstrating significant anticancer efficacy against cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). Among these derivatives, specific compounds exhibited notable anti-inflammatory and analgesic activities, indicating a multifaceted therapeutic potential .

Inhibitory Effects on Drug Resistance

Compounds derived from this compound have been investigated for their ability to inhibit P-glycoprotein (P-gp) efflux transporters, which are often implicated in multidrug resistance in cancer cells. This characteristic makes them promising candidates for overcoming resistance in cancer treatments .

Case Study 1: Anticancer Agents

In a study published by PMC, researchers synthesized a series of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives using this compound as a key precursor. These compounds were assessed for their anticancer properties and demonstrated promising results against multiple cancer cell lines, indicating their potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antibacterial activity of derivatives synthesized from this compound. These compounds were tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that structural variations significantly influenced their antibacterial potency, paving the way for new antibacterial agents .

作用机制

The mechanism of action of (4-Chlorobenzyl)isopropylamine involves its interaction with molecular targets such as enzymes and receptors. The isopropylamine group can form hydrogen bonds and electrostatic interactions with active sites, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Benzylamine: Lacks the chlorine and isopropyl groups, making it less hydrophobic.

(4-Chlorobenzyl)amine: Lacks the isopropyl group, affecting its steric and electronic properties.

Isopropylamine: Lacks the benzyl and chlorine groups, making it more basic and less hydrophobic.

Uniqueness: (4-Chlorobenzyl)isopropylamine is unique due to the presence of both the chlorine atom and the isopropyl group, which confer distinct steric and electronic properties. These features enhance its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

生物活性

(4-Chlorobenzyl)isopropylamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by a chlorinated benzyl group attached to an isopropylamine moiety. The presence of the chlorine atom at the para position significantly influences its biological properties, enhancing lipophilicity and potentially affecting its interaction with biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound and its derivatives against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| A1 | Escherichia coli | 15 | 3.9 |

| A2 | Staphylococcus aureus | 12 | 7.8 |

| A3 | Methicillin-resistant S. aureus | 10 | 15.6 |

These results indicate that compounds derived from this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and its resistant strains .

Antiviral Activity

Research has also explored the antiviral potential of this compound. In one study, derivatives were tested against human cytomegalovirus (HCMV) and herpes simplex virus (HSV). The compound demonstrated effective inhibition of viral replication, with specific activity noted during early stages post-infection.

Table 2: Antiviral Efficacy Against HCMV

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| A1 | 0.12 | Entry inhibition |

| A2 | 0.25 | Post-entry inhibition |

The data suggest that this compound acts primarily through mechanisms that inhibit viral entry or replication, making it a candidate for further development in antiviral therapies .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH). The compound exhibited cytotoxic effects, with significant inhibition of cell proliferation observed.

Table 3: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| MCF-7 | 5.0 | MTT Assay |

| SK-N-SH | 8.5 | Trypan Blue Exclusion |

These findings indicate that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells, suggesting potential therapeutic applications in oncology .

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various derivatives of this compound revealed that modifications to the benzyl side-chain significantly affected antimicrobial potency. Lipophilic electron-withdrawing groups enhanced antibacterial activity against E. coli and S. aureus .

- Antiviral Mechanism : In a detailed analysis of antiviral properties, it was found that specific derivatives could inhibit HCMV replication by interfering with the viral entry process, highlighting their potential as antiviral agents .

- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity against normal human fibroblasts showed that while some derivatives were effective against cancer cells, they maintained lower toxicity levels against normal cells, indicating a favorable therapeutic index .

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZQVBQICNBWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513509 | |

| Record name | N-[(4-Chlorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40066-21-5 | |

| Record name | N-[(4-Chlorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。